

Dynamic Mechanical Analysis (DMA): The Thermo-Mechanical Approach

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Tetraethylenepentamine

Cat. No.: B085490

[Get Quote](#)

Dynamic Mechanical Analysis stands as one of the most powerful and widely adopted methods for quantitatively determining the crosslink density of thermosets.[3] It operates by applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the characterization of both elastic (Storage Modulus, E') and viscous (Loss Modulus, E'') properties.

Scientific Principle & Causality

The utility of DMA in this context is grounded in the theory of rubber elasticity. For a crosslinked polymer heated above its glass transition temperature (T_g), it enters a "rubbery plateau" region. In this state, the material's elastic response is primarily governed by the entropy of the polymer chains between crosslink points. A higher density of crosslinks leads to shorter, more constrained chain segments, which results in a stiffer material and, consequently, a higher storage modulus (E') in the rubbery plateau.[4][5] This relationship allows for a direct calculation of the crosslink density (ν_e), defined as the number of effective network chains per unit volume, using the following equation:

- $\nu_e = E' / (3RT)$
 - where E' is the storage modulus in the rubbery plateau, R is the universal gas constant, and T is the absolute temperature in Kelvin.[6]

Furthermore, the glass transition temperature (T_g), often taken as the peak of the tan delta curve (E''/E'), is also highly sensitive to the network structure. Increased crosslinking restricts

the cooperative segmental motion of polymer chains, requiring more thermal energy to transition from a rigid, glassy state to a more mobile, rubbery state.[7][8] Therefore, a higher T_g is a strong indicator of a higher degree of cure and a more densely crosslinked network.[9][10]

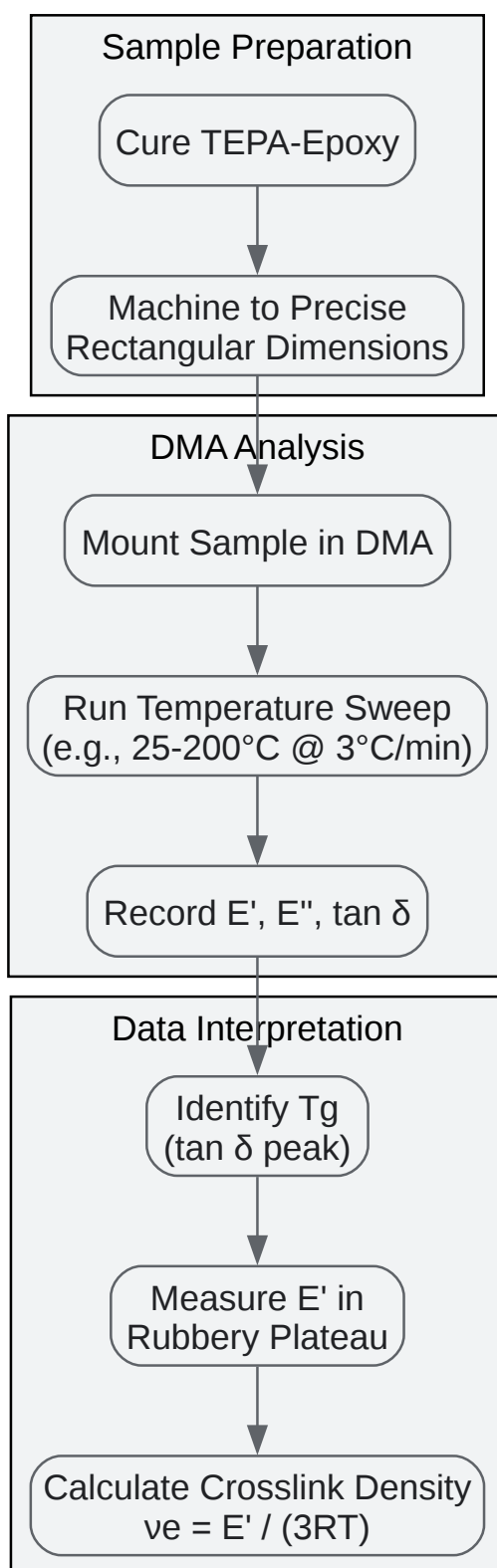
Experimental Protocol: DMA Temperature Sweep

- **Sample Preparation:** Prepare rectangular specimens of the cured TEPA-epoxy with precise dimensions (e.g., 50 mm x 10 mm x 2 mm). Ensure the samples are fully cured according to the desired schedule and free of voids or defects.
- **Instrument Setup:** Mount the sample in the DMA instrument using a suitable clamping configuration, such as single or dual cantilever bending.
- **Test Parameters:**
 - Set a temperature range that starts well below the expected T_g and extends into the rubbery plateau (e.g., 25°C to 200°C).
 - Select a constant heating rate (e.g., 3°C/min).[11]
 - Apply a fixed frequency (e.g., 1 Hz) and a small strain amplitude that falls within the material's linear viscoelastic region (LVER).
- **Data Acquisition:** Initiate the temperature sweep. The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
- **Data Analysis:**
 - Identify the glass transition temperature (T_g) from the peak of the tan delta curve.
 - Determine the storage modulus (E') value from the flat "rubbery plateau" region, typically at a temperature of $T_g + 40^\circ\text{C}$.
 - Calculate the crosslink density (ν_e) using the theory of rubber elasticity equation.

Data Presentation

Sample ID	Curing Schedule	Tg (°C) [from tan δ peak]	Storage Modulus (E') at Tg+40°C (MPa)	Calculated Crosslink Density (mol/m³)
Epoxy A	24h @ 25°C	75	15.2	1750
Epoxy B	2h @ 100°C	110	28.5	3125
Epoxy C	4h @ 100°C	125	35.1	3758

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: DMA workflow for crosslink density assessment.

Equilibrium Swelling Test: The Classic Solvent-Interaction Method

The equilibrium swelling method is a foundational and accessible technique for estimating crosslink density.^[12] It relies on the principle that while a linear polymer will dissolve in a good solvent, a crosslinked polymer will only swell to an equilibrium volume.^{[13][14]}

Scientific Principle & Causality

The extent of swelling is inversely proportional to the crosslink density.^[14] A tightly crosslinked network has limited space between polymer chains, physically restricting the ingress of solvent molecules and resulting in a low degree of swelling. This relationship is quantified by the Flory-Rehner equation, which balances the thermodynamic forces of mixing (favoring swelling) with the elastic retractive forces of the polymer network (resisting swelling).^{[15][16]} The equation allows for the calculation of the molecular weight between crosslinks (M_c), a key network parameter.^[13]

Experimental Protocol: Equilibrium Swelling (ASTM D2765)

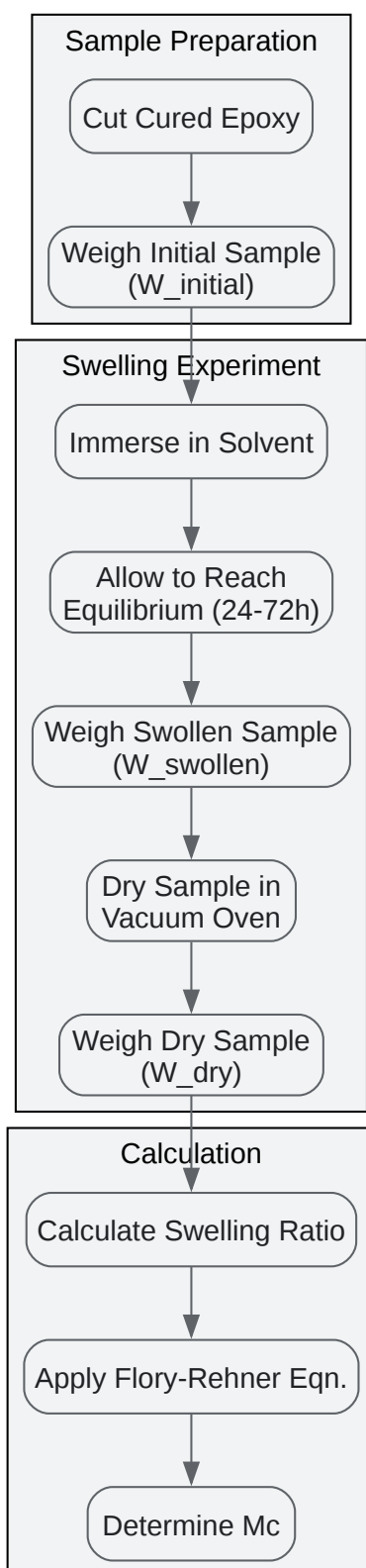
- **Sample Preparation:** Cut a small, precisely weighed piece of the cured epoxy (W_{initial}).
- **Solvent Immersion:** Immerse the sample in a suitable solvent (e.g., toluene or acetone) in a sealed container at a constant temperature. The choice of solvent is critical; it should be a "good solvent" for the uncrosslinked polymer.
- **Equilibrium Swelling:** Allow the sample to swell for an extended period (24-72 hours, or until no further weight change is observed).^{[17][18]} Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (W_{swollen}).
- **Drying:** After reaching equilibrium, remove the sample from the solvent and dry it in a vacuum oven until all solvent has evaporated and a constant weight is achieved (W_{dry}). This final weight accounts for any soluble, uncrosslinked portions that may have leached out.
- **Data Analysis:**

- Calculate the swelling ratio (Q) using the weights and densities of the polymer and solvent.
- Use the Flory-Rehner equation to calculate the molecular weight between crosslinks (Mc). This requires the Flory-Huggins polymer-solvent interaction parameter (χ), which can often be found in literature.[\[15\]](#)

Data Presentation

Sample ID	Initial Weight (g)	Swollen Weight (g)	Dry Weight (g)	Swelling Ratio (Q)	Calculated Mc (g/mol)
Epoxy A	0.251	0.352	0.248	1.45	550
Epoxy B	0.248	0.315	0.247	1.28	310
Epoxy C	0.255	0.311	0.255	1.22	250

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Equilibrium swelling test workflow.

Differential Scanning Calorimetry (DSC): The Thermal Signature Approach

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.^[19] For epoxies, it is an excellent tool for determining the degree of cure, which is directly related to the progress of the crosslinking reaction.^[20]

Scientific Principle & Causality

DSC provides two key pieces of information: the glass transition temperature (T_g) and the heat of reaction (curing exotherm).

- **Glass Transition (T_g):** As discussed with DMA, the T_g increases as the crosslinking reaction proceeds and the network becomes more rigid.^[21] By measuring the T_g of a sample, one can get a reliable, albeit indirect, measure of its cure state.^{[7][8]}
- **Heat of Reaction (ΔH):** An uncured mixture of epoxy and TEPA will exhibit a large exothermic peak upon heating in the DSC, representing the total heat of the curing reaction (ΔH_{total}). A partially cured sample will show a smaller residual exotherm ($\Delta H_{\text{residual}}$). The degree of cure (α) can be calculated as:
 - $\alpha = (\Delta H_{\text{total}} - \Delta H_{\text{residual}}) / \Delta H_{\text{total}}$

While this method quantifies the extent of chemical conversion rather than the physical network density directly, the degree of cure is a necessary prerequisite for forming a crosslinked network.^{[22][23]}

Experimental Protocol: Degree of Cure by DSC

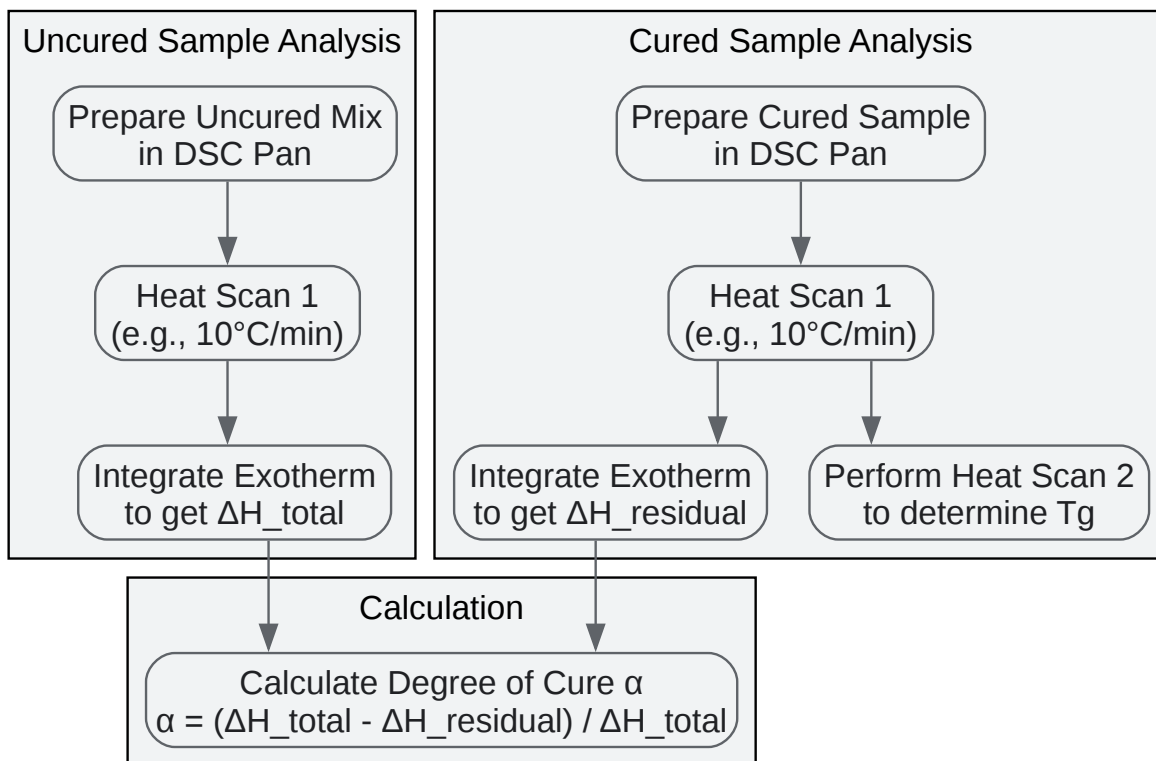
- **Sample Preparation:**
 - **Uncured Sample:** Prepare a small sample (5-10 mg) of the freshly mixed, uncured TEPA-epoxy resin in a hermetically sealed DSC pan.
 - **Cured Sample:** Prepare a sample of the cured epoxy in a similar DSC pan.

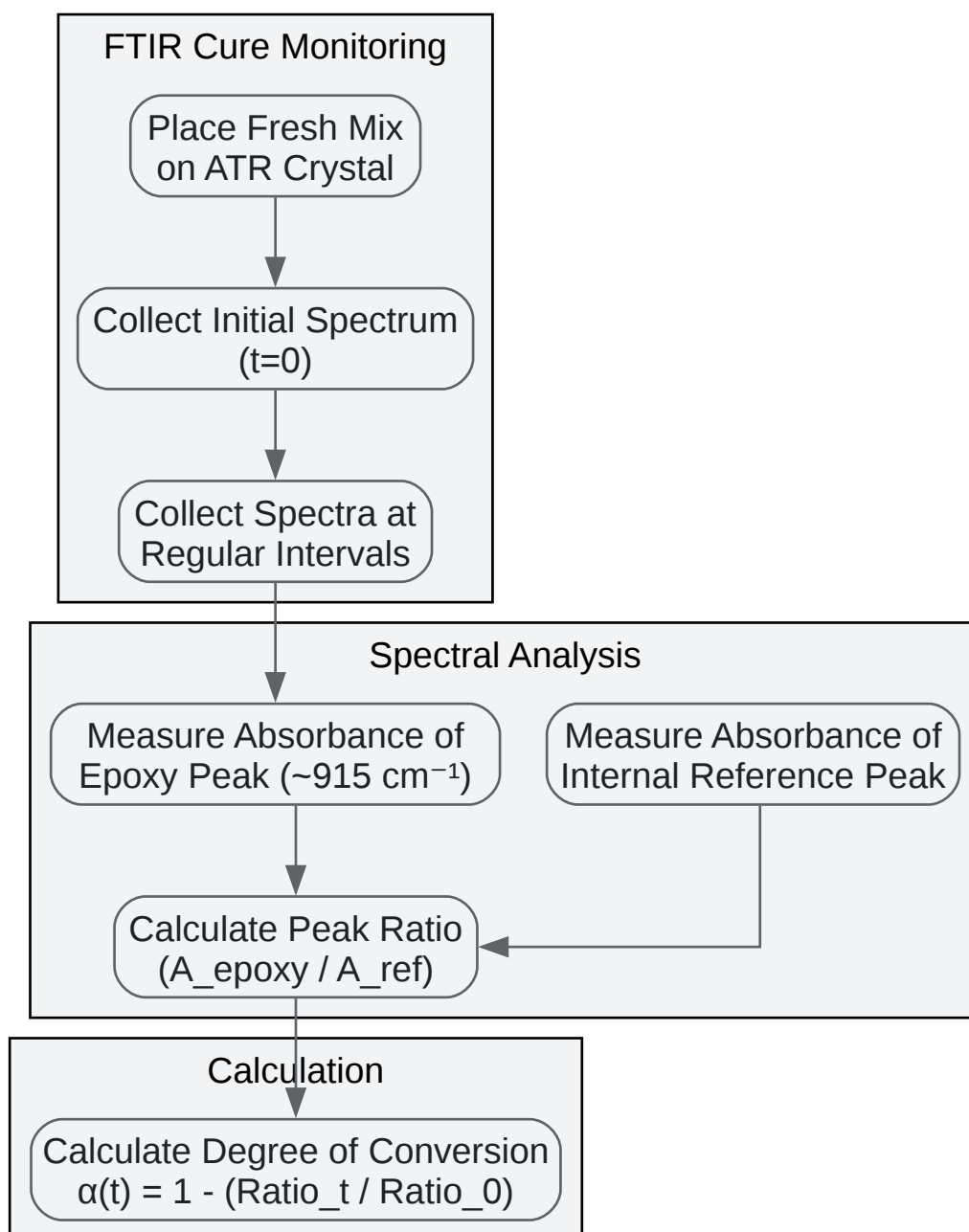
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Total Exotherm (ΔH_{total}): Heat the uncured sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 25°C to 250°C).[21]
Integrate the area of the exothermic peak to determine ΔH_{total} .
- Residual Exotherm ($\Delta H_{\text{residual}}$): Perform the same temperature scan on the cured sample. Integrate the area of any residual exothermic peak to find $\Delta H_{\text{residual}}$.
- Tg Determination: Run a second heating scan on the now fully cured samples to determine their final Tg, which appears as a step change in the heat flow curve.[20]
- Data Analysis: Calculate the degree of cure (α) using the formula above. Correlate the degree of cure with the measured Tg.

Data Presentation

Sample ID	Curing Schedule	$\Delta H_{\text{residual}}$ (J/g)	ΔH_{total} (J/g)	Degree of Cure (%)	Final Tg (°C)
Uncured Mix	N/A	450	450	0	-15
Epoxy A	12h @ 25°C	90	450	80.0	70
Epoxy B	2h @ 100°C	4.5	450	99.0	110
Epoxy C	4h @ 100°C	<1	450	>99.8	125

Workflow Visualization





[Click to download full resolution via product page](#)

Caption: FTIR workflow for monitoring cure kinetics.

Comparative Summary of Techniques

Feature	Dynamic Mechanical Analysis (DMA)	Equilibrium Swelling Test	Differential Scanning Calorimetry (DSC)	FTIR Spectroscopy
Principle	Theory of Rubber Elasticity	Solvent-Polymer Interaction (Flory-Rehner)	Thermal transitions (T _g , ΔH)	Molecular Vibrations (Functional Group Absorbance)
Primary Output	Storage Modulus (E'), T _g , Crosslink Density (v _e)	Swelling Ratio (Q), Molecular Weight between Crosslinks (M _c)	Glass Transition (T _g), Degree of Cure (α)	Degree of Conversion (α), Reaction Kinetics
Nature of Data	Quantitative, Direct Physical	Semi-Quantitative, Indirect Physical	Quantitative, Indirect Thermal	Quantitative, Direct Chemical
Sample Form	Solid bar/film with precise dimensions	Any solid shape	Small solid or liquid (5-10 mg)	Liquid or solid surface
Key Advantage	Direct, quantitative measure of network mechanical properties.	Low cost, simple equipment.	Excellent for determining degree of cure and thermal properties.	Excellent for real-time cure monitoring and kinetics.
Key Disadvantage	Expensive equipment; theory best for unfilled systems.	Time-consuming; requires solvent interaction parameter (χ).	Indirect measure of crosslink density; less sensitive near full cure.	Measures chemical conversion, not the final physical network structure.

Conclusion: Selecting the Right Tool for the Task

There is no single "best" method for assessing the crosslink density of TEPA-cured epoxies; the optimal choice depends on the specific research question.

- For a direct, quantitative measure of the final network's mechanical integrity and a precise value for crosslink density, Dynamic Mechanical Analysis (DMA) is the gold standard.
- For a low-cost, routine quality control assessment or when comparing the relative crosslinking of different formulations, the Equilibrium Swelling Test is a viable and effective option.
- To understand the thermal properties, optimize curing schedules, and accurately determine the overall degree of chemical reaction completion, Differential Scanning Calorimetry (DSC) is indispensable.
- To investigate the speed and mechanism of the curing reaction itself, FTIR Spectroscopy provides unparalleled insight into the chemical kinetics in real-time.

Often, a multi-faceted approach yields the most comprehensive understanding. For instance, using FTIR to ensure a complete chemical reaction, followed by DMA to quantify the resulting mechanical properties of the crosslinked network, provides a self-validating and robust characterization of the material. By understanding the causality and limitations of each technique, researchers can confidently select the appropriate tools to design and validate high-performance epoxy systems.

References

- Google. (2026). Current time information in Ahafo Ano North, GH.
- Vertex AI Search. (2025). How crosslink density influences storage modulus in dynamic mechanical analysis.
- Guo, Y., et al. (n.d.). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. PubMed Central.
- TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA.
- Montserrat, S., et al. (n.d.).
- Fiber Optic Center. (2017).
- Scribd. (n.d.). Epoxy Resin Analysis via DSC.
- Jordi Labs. (n.d.).
- TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA.
- ResearchGate. (n.d.). Study of the curing process of an epoxy resin by FTIR spectroscopy.

- Scientific.net. (n.d.). Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR.
- Sichina, W.J. (n.d.). Characterization of Epoxy Resins Using DSC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of TEPA in Epoxy Resin Curing: A Manufacturer's Insight.
- NBCHAO. (2018). ISO 14322 "Plastics - Epoxy resins - Determination of degree of crosslinking of crosslinked epoxy resins by differential scanning calorimetry (DSC)".
- Epoxy Technology. (n.d.).
- Foster, J.C., et al. (n.d.). In-silico Glass Transition Behavior of Crosslinked Epoxy/Amine Resins with Prospective Self-Healability. OSTI.GOV.
- Polimery. (n.d.).
- Wikipedia. (n.d.).
- Nie, X., et al. (n.d.). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Publishing.
- Polymer Innovation Blog. (2014). Thermoset Characterization Part 17: Applications of Dynamic Mechanical Analysis (DMA), Part 2.
- Spectroscopy Online. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Storage modulus at (T g 30)
- ResearchGate. (n.d.). Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR.
- Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins? YouTube.
- MDPI. (n.d.). Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis.
- Werner, E. (2010). Measurement of Crosslink Density by Swelling.
- DTIC. (2025). Effect of Crosslinking on the Physical Properties of an Epoxy Resin.
- Scribd. (n.d.). Crosslinking Density Using DMA.
- Scribd. (n.d.). Crosslink Density.
- Abbott, S. (n.d.). Polymer Swelling. Practical Solubility Science.
- Wikipedia. (n.d.). **Tetraethylenepentamine**.
- ResearchGate. (2013). How to measure crosslinking density?.
- BenchChem. (n.d.). A Researcher's Guide to Comparing Crosslinking Efficiency in Epoxy Compounds via Swelling Studies.
- ECHEMI. (n.d.). How to measure the cross-linking density of epoxy resin?.
- ResearchGate. (2025). Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4.
- B.E., N. N. A. E. (n.d.). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β -Cyclodextrin Nanosponges. PubMed Central.
- Hayasco-cc-suppliestrading.com. (n.d.). **Tetraethylenepentamine** (TEPA).
- DTIC. (n.d.). Determination of Crosslinking in High Tg Polymers.

- SpecialChem. (2022). **Tetraethylenepentamine (TEPA)** - Huntsman.
- ASTM International. (2016).
- ResearchGate. (2015). How can I measure crosslinking density for epoxy?.
- ResearchGate. (n.d.). Calculation of cross-linking density of the cured epoxy compositions with DMA.
- Evonik. (2025). ANCAMINE TEPA.
- Intertek Inform. (2018). ASTM D 1505 : 2018 Standard Test Method for Density of Plastics by t.
- Intertek Inform. (2013). ASTM D 792 : 2013 : REDLINE Standard Test Methods for Density and Sp.
- ACS Publications. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinnocom [nbinnocom]
- 2. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]
- 3. researchgate.net [researchgate.net]
- 4. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. focenter.com [focenter.com]
- 8. epotek.com [epotek.com]
- 9. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermoset Characterization Part 17: Applications of Dynamic Mechanical Analysis (DMA), Part 2 - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]

- 12. jordilabs.com [jordilabs.com]
- 13. wernerblank.com [wernerblank.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 16. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β -Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. ISO "Plastics - Epoxy resins - Determination of degree of crosslinking of crosslinked epoxy resins by differential scanning calorimetry (DSC)" | NBCHAO [en1.nbchao.com]
- 23. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Dynamic Mechanical Analysis (DMA): The Thermo-Mechanical Approach]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085490#assessing-the-crosslinking-density-of-epoxy-cured-epoxies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com